

Structural elucidation and comparison of Aloinoside B with related glycosides

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Compound of Interest

Compound Name: Aloinoside B

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A Comparative Guide to Aloinoside B and Related Glycosides for Researchers

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A detailed comparative analysis of **Aloinoside B**, a naturally occurring anthrone C-glycoside, and its structurally related compounds, Aloinoside A and Aloin B (Isobarbaloin), is presented here to guide researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of their structural elucidation, physicochemical properties, and biological activities, supported by experimental data and detailed methodologies.

Structural and Physicochemical Comparison

Aloinoside B, Aloinoside A, and Aloin B are all anthrone glycosides predominantly found in various species of the Aloe plant. Their core structure consists of an anthrone aglycone linked to one or more sugar moieties. The key structural difference between Aloinoside A and B lies in the stereochemistry at the C-10 position of the anthrone core, while Aloin B is a C-glycosyl derivative of aloe-emodin anthrone. These structural nuances contribute to differences in their physicochemical properties and biological activities.

Property	Aloinoside B	Aloinoside A	Aloin B (Isobarbaloin)
Molecular Formula	C ₂₇ H ₃₂ O ₁₃ [1]	C ₂₇ H ₃₂ O ₁₃	C ₂₁ H ₂₂ O ₉
Molecular Weight	564.54 g/mol [1]	564.54 g/mol	418.39 g/mol
IUPAC Name	(10R)-1,8-dihydroxy-10- [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3- [[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-10H-anthracen-9-one [1]	(10S)-1,8-dihydroxy-10- [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3- [[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-10H-anthracen-9-one	(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10- [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one
Source	Aloe ferox, Aloe africana [1] [2]	Aloe ferox, Aloe africana [2]	Aloe vera

Structural Elucidation Data

The structural determination of these glycosides relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in identifying the individual sugar residues, their anomeric configurations, interglycosidic linkages, and the overall structure of the aglycone. While a complete side-by-side NMR data table for all three compounds is not readily available in the literature, the following represents a general compilation based on existing data for related structures.

¹H and ¹³C NMR Chemical Shift Ranges (in ppm)

Atom	Aloinoside B (Predicted)	Aloinoside A (Predicted)	Aloin B (Isobarbaloin) (Experimental, DMSO-d ₆)
Aglycone-H	6.5 - 7.5	6.5 - 7.5	6.8 - 7.6
Anomeric-H (Glucose)	~4.5	~4.5	~4.6
Anomeric-H (Rhamnose)	~4.8	~4.8	-
Sugar Protons	3.0 - 4.0	3.0 - 4.0	2.7 - 4.6
Aglycone-C	110 - 165	110 - 165	112 - 161
Anomeric-C (Glucose)	~78	~78	~78
Anomeric-C (Rhamnose)	~100	~100	-
Sugar Carbons	60 - 85	60 - 85	61 - 85
Carbonyl-C	>180	>180	~193

Note: Predicted values are based on typical chemical shift ranges for similar structures. Experimental values for Aloin B are sourced from publicly available databases.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns of these glycosides, aiding in their identification and structural confirmation. The fragmentation of aloinosides typically involves the neutral loss of the rhamnosyl (146 Da) and glycosyl (162 Da) units.[3]

Key Mass Spectrometry Fragments (m/z)

Compound	[M-H] ⁻	Key Fragment Ions
Aloinoside B	563.17	[M-H-rhamnosyl] ⁻ , [M-H-rhamnosyl-glucosyl] ⁻
Aloinoside A	563.17	[M-H-rhamnosyl] ⁻ , [M-H-rhamnosyl-glucosyl] ⁻
Aloin B (Isobarbaloin)	417.12	297.1, 255.1

Comparative Biological Activities

Aloin A and B, the diastereomers of aloin, have demonstrated significant biological activities, including anticancer and antiviral effects. A key mechanism of their anticancer activity is the inhibition of the 20S proteasome.

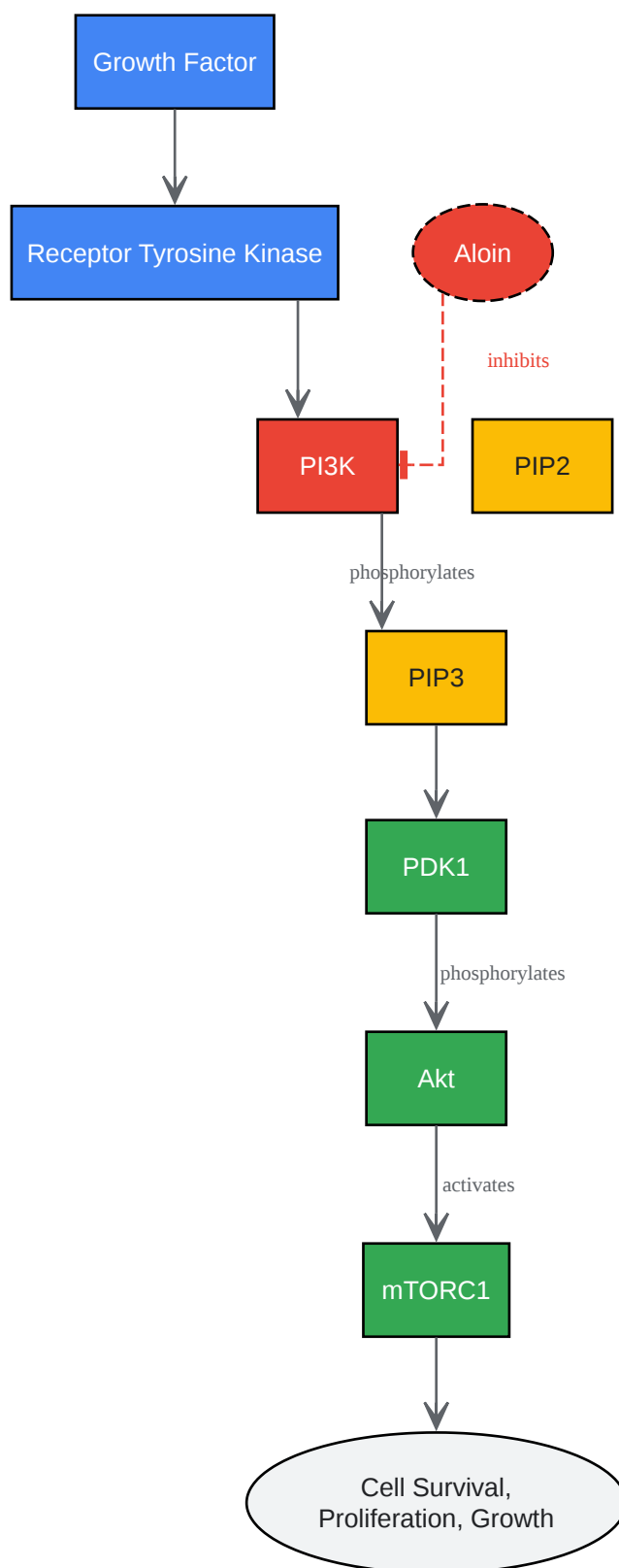
Proteasome Inhibition

Compound	IC ₅₀ (μM) for Proteasome Chymotryptic Activity	Cell Line
Aloin A	213 ± 33.3[4]	SH-SY5Y (neuroblastoma)
Aloin B	198.7 ± 31[4]	SH-SY5Y (neuroblastoma)
Aloin A + Aloin B (1:1 mixture)	28 ± 7[5]	Human 20S proteasome (in vitro)

These findings suggest a synergistic effect when both isomers of aloin are present.[5] Aloin B has also been reported to exhibit anti-hepatitis B virus (HBV) activity. Furthermore, aloin has been shown to induce apoptosis in osteosarcoma cells by enhancing autophagic flux through the downregulation of the PI3K/AKT signaling pathway.[6]

Signaling Pathway Involvement

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Aloin has been identified as a modulator of this pathway, contributing to its anticancer effects.



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Caption: PI3K/Akt signaling pathway and the inhibitory action of Aloin.

Experimental Protocols

Isolation of Anthraquinone Glycosides from Aloe Species

A general procedure for the extraction and isolation of anthraquinone glycosides from Aloe leaf exudates is as follows:

- **Extraction:** The dried leaf exudate (commercially known as Cape Aloes) is powdered and extracted with methanol or a methanol-water mixture.^[7]
- **Prefractionation:** The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to separate fractions based on polarity.
- **Purification:** Fractions containing the desired glycosides are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield pure compounds.

Structural Elucidation Methodologies

- **NMR Spectroscopy:** ^1H , ^{13}C , COSY, HSQC, and HMBC NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated solvents such as DMSO- d_6 or methanol- d_4 .
- **Mass Spectrometry:** High-resolution mass spectra are obtained using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns.

Proteasome Inhibition Assay

The inhibitory activity of the compounds against the 20S proteasome can be assessed using a fluorogenic substrate assay.

- **Reaction Mixture:** A reaction mixture containing purified human 20S proteasome, a fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), and varying concentrations of the test compound in an appropriate assay buffer is prepared.
- **Incubation:** The reaction is incubated at 37°C.

- **Fluorescence Measurement:** The fluorescence of the cleaved substrate is measured at appropriate excitation and emission wavelengths (e.g., 380/460 nm for AMC) over time.
- **IC₅₀ Determination:** The concentration of the compound that inhibits 50% of the proteasome activity (IC₅₀) is calculated from the dose-response curve.

This guide provides a foundational understanding of **Aloinoside B** and its related glycosides. Further research is warranted to fully elucidate their therapeutic potential and mechanisms of action.

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